3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
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Overview
Description
3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[55]undecane-2,4-dione is a complex organic compound that features a unique combination of a fluorinated benzothiazole moiety and a spirocyclic dioxaspiro undecane structure
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory targets .
Mode of Action
Thiazole derivatives have been known to interact with their targets in various ways, leading to different biological effects . For example, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Pharmacokinetics
The solubility of thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Result of Action
Some thiazole derivatives have been found to induce cell apoptosis by causing s phase arrest, up-regulating pro-apoptotic proteins, down-regulating anti-apoptotic proteins, and activating caspase-3 .
Action Environment
The effectiveness of thiazole derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves multiple steps, starting with the preparation of the benzothiazole core. The fluorinated benzothiazole can be synthesized through the reaction of 2-aminothiophenol with a fluorinated benzaldehyde under acidic conditions. This intermediate is then coupled with a spirocyclic dioxaspiro undecane derivative through a condensation reaction, often facilitated by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5
Medicinal Chemistry: The compound’s benzothiazole moiety is known for its biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The unique spirocyclic structure could be useful in the design of new materials with specific electronic or mechanical properties.
Biological Research: The compound can be used as a probe to study the interactions of fluorinated benzothiazoles with biological targets.
Comparison with Similar Compounds
Similar Compounds
6-Fluorobenzo[d]thiazole: Shares the benzothiazole core but lacks the spirocyclic structure.
1,5-Dioxaspiro[5.5]undecane: Contains the spirocyclic structure but lacks the benzothiazole moiety.
Benzothiazole Derivatives: Various derivatives with different substituents on the benzothiazole ring.
Uniqueness
3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is unique due to its combination of a fluorinated benzothiazole and a spirocyclic dioxaspiro undecane structure. This dual functionality provides a distinct set of chemical and biological properties that are not present in simpler analogs .
Properties
IUPAC Name |
3-[[(6-fluoro-1,3-benzothiazol-2-yl)amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4S/c18-10-4-5-12-13(8-10)25-16(20-12)19-9-11-14(21)23-17(24-15(11)22)6-2-1-3-7-17/h4-5,8-9H,1-3,6-7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFKXENWNGJSKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC(=O)C(=CNC3=NC4=C(S3)C=C(C=C4)F)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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